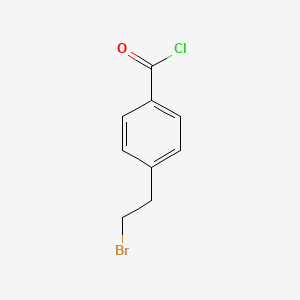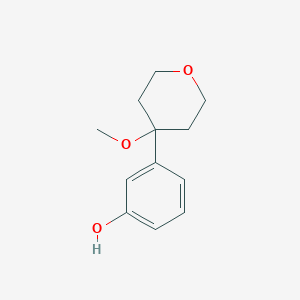
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate
Descripción general
Descripción
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is a heterocyclic compound that features a pyrazole ring attached to a pyridine ring, with a methyl ester group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1H-pyrazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylic acid.
Reduction: Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-methyl-3-(1H-imidazol-1-yl)-2-pyridinecarboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 6-methyl-3-(1H-triazol-1-yl)-2-pyridinecarboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-5-9(14-7-3-6-12-14)10(13-8)11(15)16-2/h3-7H,1-2H3 |
Clave InChI |
CCMIZTCSMPXFPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(benzo[d][1,3]dioxol-5-yl)cyclohexyl)-N-methylmethanamine](/img/structure/B8596374.png)







![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)

![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)



